2-(1-Aminoethyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-(1-aminoethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O/c1-4(7)6-8-3-2-5(10)9-6/h2-4H,7H2,1H3,(H,8,9,10) |
InChI Key |
DNMUOLDVHMTPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Aminoethyl Pyrimidin 4 Ol and Analogous Structures
Precursor-Based Cyclocondensation Reactions
Cyclocondensation reactions are fundamental to the formation of the pyrimidine (B1678525) core, typically involving the reaction of a three-carbon component with an N-C-N component like an amidine, urea, or thiourea derivative bu.edu.eg. These methods provide a versatile foundation for accessing a wide range of substituted pyrimidines.
Reactions Involving β-Keto Esters and Amidines for 4-Pyrimidinol Formation
A prevalent and classic method for constructing the 4-pyrimidinol ring system is the Pinner synthesis, which involves the cyclocondensation of a β-keto ester with an amidine. mdpi.com This reaction is a direct and efficient route to highly substituted 4-pyrimidinols. The process entails the condensation of 1,3-dicarbonyl compounds with amidines mdpi.com. Ultrasound irradiation has been shown to promote this cyclocondensation, leading to good to excellent yields organic-chemistry.org.
The general mechanism involves the initial reaction between the amidine and the keto group of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. A one-pot method utilizing a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters has also been developed, proving effective for large-scale synthesis of related 4-pyrimidone structures. nih.gov
Table 1: Examples of Pyrimidinol Synthesis via Cyclocondensation
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| β-Keto Esters and Amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols | organic-chemistry.org |
| S-Alkylisothiourea and β-Ketoester | Sequential base- and acid-mediation | 4-Pyrimidone-2-thioether | nih.gov |
| α,β-Unsaturated Ketones and Amidines | Metal-free, visible-light photo-oxidation | Multi-substituted pyrimidines | rsc.org |
Cyclization of Chalcones with Thiosemicarbazide for Pyrimidine Derivatives
An alternative strategy for synthesizing pyrimidine derivatives involves the use of chalcones (α,β-unsaturated ketones) as precursors. The synthesis begins with the preparation of chalcones, typically through the reaction of an acetophenone derivative with a benzaldehyde. pharmascholars.comcasjournal.org These chalcones are then subjected to a cyclization reaction with reagents like thiosemicarbazide, thiourea, or guanidine hydrochloride to form the pyrimidine ring. casjournal.orgresearchgate.net
For instance, reacting a chalcone derivative with thiosemicarbazide in the presence of an alcoholic solution of sodium hydroxide under reflux leads to the formation of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives. pharmascholars.compharmascholars.com This method is valued for its operational simplicity and the ability to generate a diverse library of pyrimidine analogs by varying the substituents on the initial chalcone structure. researchgate.netsemanticscholar.org The structures of the resulting compounds are typically confirmed using spectroscopic methods such as FT-IR, 1H NMR, and Mass spectral analysis. pharmascholars.compharmascholars.com
Table 2: Synthesis of Pyrimidine Derivatives from Chalcones
| Chalcone Precursor | Cyclizing Agent | Reaction Conditions | Product Class | Reference |
|---|---|---|---|---|
| Substituted Chalcone | Thiourea | Reflux | 2-Thioxopyrimidine | researchgate.net |
| Substituted Chalcone | Guanidine hydrochloride | Reflux in ethanol with NaOH | 2-Aminopyrimidine (B69317) | nih.gov |
| Substituted Chalcone | Thiourea or Urea | Epoxide opening | Pyrimidinone/Thione | mdpi.com |
Mannich-Type Reactions in Pyrimidine Synthesis
The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located next to a carbonyl group. In the context of pyrimidine synthesis, Mannich reactions can be used to introduce substituted aminomethyl groups onto the pyrimidine ring. For example, new 3,4-dihydropyrimidin-2-thiones have been functionalized through an aminomethylation Mannich reaction mdpi.com. This approach is particularly useful for building more complex molecular architectures on a pre-formed pyrimidine scaffold. Fused pyrimidine systems, such as pyrimidopyrimidines, can also be synthesized via Mannich reactions, highlighting the versatility of this method in creating diverse heterocyclic structures. researchgate.net
Strategies for Introducing the Aminoethyl Moiety
Once the pyrimidine core is established, the next critical step is the introduction of the 1-aminoethyl side chain at the 2-position. This can be accomplished through several synthetic strategies, primarily involving the reduction of a suitable precursor or through direct alkylation.
Reduction Reactions of Nitrile Precursors to Yield Aminoethyl Groups
A common and effective method for synthesizing primary amines is the reduction of nitriles (R-C≡N) wikipedia.org. To introduce a 1-aminoethyl group onto a pyrimidine ring, a 2-(1-cyanoethyl)pyrimidine precursor would be required. This precursor can then be reduced to the corresponding primary amine.
Various reducing agents are capable of this transformation. Lithium aluminium hydride (LiAlH4) is a powerful reagent that readily reduces nitriles to primary amines. youtube.com Catalytic hydrogenation, using catalysts like Raney nickel or platinum dioxide, is often the most economical method for this conversion on an industrial scale. wikipedia.org Other reagents, such as diisopropylaminoborane in the presence of catalytic lithium borohydride, have also been shown to reduce a wide variety of aliphatic and aromatic nitriles to their corresponding amines in excellent yields. organic-chemistry.orgnih.gov The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule. organic-chemistry.org
Table 3: Common Reagents for Nitrile to Primary Amine Reduction
| Reducing Agent/System | Key Features | Reference |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH4) | Potent reducing agent for converting nitriles to amines. | youtube.com |
| Diisobutylaluminium hydride (DIBAL-H) | Commonly used to reduce nitriles to aldehydes after aqueous workup. | wikipedia.orgyoutube.com |
| Catalytic Hydrogenation (e.g., Raney Nickel, Pd, PtO2) | Economical method for producing primary amines. | wikipedia.org |
| Diisopropylaminoborane/cat. LiBH4 | Reduces a large variety of nitriles in excellent yields. | organic-chemistry.orgnih.gov |
Alkylation Approaches with Amino-Containing Reagents
Alkylation represents another key strategy for introducing side chains onto a pyrimidine ring. This can be achieved by reacting a pyrimidine derivative with an appropriate alkylating agent. For the synthesis of 2-(1-Aminoethyl)pyrimidin-4-ol, this could involve the S-alkylation of a 2-thioxopyrimidine precursor followed by displacement of the alkylthio group, or direct C-alkylation if a suitable nucleophilic position is available.
The synthesis of N- and O-substituted pyrimidines is commonly achieved by the displacement of a leaving group, such as a halide, from the pyrimidine ring via an SNAr reaction. nih.gov For instance, 2-alkylthio-derivatives of thienopyrimidines have been synthesized by the alkylation of the corresponding potassium salts of 2-thioxo-thienopyrimidin-4-ones with alkyl halides. mdpi.com A similar approach could be envisioned where a 2-chloropyrimidine is reacted with an amino-containing nucleophile.
Alternatively, a multi-step synthesis can be employed. For example, pyrimidine-based monomers have been prepared by first reacting a pyrimidine with ethylene carbonate to form a hydroxyethyl adduct, which is then chlorinated to an intermediate. Subsequent reaction of this chloroethyl derivative with an amine, such as diallylamine, yields the desired aminoethyl-substituted pyrimidine. nih.gov This sequence highlights a versatile method for installing an aminoethyl moiety onto a pyrimidine core.
Multi-Component Reactions (MCRs) in Pyrimidine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates.
ZnCl2-Catalyzed Three-Component Coupling Reactions
A notable advancement in pyrimidine synthesis is the development of a zinc chloride (ZnCl2)-catalyzed three-component coupling reaction. acs.orgorganic-chemistry.orgnih.gov This method facilitates the one-step synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate. acs.orgorganic-chemistry.orgorganic-chemistry.orgacs.org The procedure is also effective when using methyl ketone derivatives in place of enamines to produce mono- and disubstituted pyrimidines. acs.orgnih.govorganic-chemistry.org
The reaction is typically performed in toluene at 100 °C with a catalytic amount of ZnCl2 (0.1 equivalent), yielding good to excellent results. organic-chemistry.orgacs.org This approach is a significant improvement over traditional methods like the Bredereck-type synthesis, which often demand higher temperatures (over 160 °C) and can result in lower yields. acs.org
The proposed mechanism involves the initial coordination of ZnCl2 with the orthoester, which activates it for a reaction with the enamine. acs.orgorganic-chemistry.org This is followed by the formation of an intermediate that reacts with ammonia (liberated from ammonium acetate) to produce a vinylamidine intermediate. acs.org Finally, an intramolecular cyclization of this intermediate, activated by another ZnCl2-activated acetal, leads to the formation of the pyrimidine ring. acs.org
Table 1: ZnCl2-Catalyzed Synthesis of Pyrimidine Derivatives This table illustrates the scope of the three-component reaction with various enamines under optimized conditions.
| Entry | Enamine Substrate | Product | Yield (%) |
| 1 | Enamine from Acetophenone | 4-Phenyl-5-methylpyrimidine | 95 |
| 2 | Enamine from 4'-Methylacetophenone | 4-(p-Tolyl)-5-methylpyrimidine | 99 |
| 3 | Enamine from 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)-5-methylpyrimidine | 92 |
| 4 | Enamine from 4'-Chloroacetophenone | 4-(4-Chlorophenyl)-5-methylpyrimidine | 85 |
| 5 | Enamine from 3,5-Dimethylisoxazole | 4-(3,5-Dimethylisoxazol-4-yl)pyrimidine | 90 |
Oxidative Annulation Mechanisms
Oxidative annulation represents another powerful strategy for pyrimidine synthesis. An efficient method involves the potassium persulfate (K2S2O8)-promoted reaction between anilines, aryl ketones, and dimethyl sulfoxide (DMSO), where DMSO serves as a methine (=CH-) equivalent. organic-chemistry.org This process leads to the formation of 4-arylpyrimidines through the activation of acetophenone-formamide conjugates. organic-chemistry.org
Another significant oxidative annulation involves a copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones. acs.orgacs.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. acs.orgacs.org It provides a novel route to pyrimidine scaffolds by functionalizing the unactivated β-C(sp³)–H bond of saturated ketones. acs.org
Advanced and Catalytic Synthetic Approaches
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metals, in particular, play a pivotal role in these advanced strategies. mdpi.comhanser.denih.gov
Transition Metal-Catalyzed Transformations
Copper-Catalyzed Annulation:
Copper catalysts are effective in synthesizing pyrimidine derivatives through various annulation strategies. mdpi.com A Cu(II) triflate-catalyzed reaction of propargyl alcohols and amidines yields 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. mdpi.com The proposed mechanism involves the Cu(II) activation of the propargyl alcohol, leading to a propargyl cation that triggers an attack on the amidine, ultimately forming the pyrimidine skeleton. mdpi.com
Additionally, a novel and efficient protocol for synthesizing pyrimidine derivatives has been developed using a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation. acs.org This method utilizes commercially available amidines and saturated ketones and proceeds via a radical process involving β-C(sp³)–H functionalization. acs.orgacs.org
Palladium-Catalyzed C-C Bond Formation:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been widely applied to the functionalization of pyrimidine rings. researchgate.netrsc.org The Suzuki-Miyaura cross-coupling, in particular, has been used for the arylation of halogenated pyrimidine nucleosides. nih.gov A highly efficient, water-soluble palladium complex, [Pd(Sacc)2(TPA)2], has been developed for this purpose, allowing the reaction of 5-iodo-2'-deoxyuridine and 5-iodo-2'-deoxycytidine with various aryl/heteroaryl boronic acids in water under mild conditions. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Pyrimidine Synthesis This table provides examples of different transition metal-catalyzed reactions for pyrimidine synthesis and functionalization.
| Catalyst System | Reaction Type | Reactants | Product Type | Ref. |
| Cu(II) triflate | [3+3] Annulation | Propargyl alcohols, Amidines | 2,4,6-Trisubstituted pyrimidines | mdpi.com |
| CuBr / 4-HO-TEMPO | [3+3] Annulation | Saturated ketones, Amidines | Substituted pyrimidines | acs.orgacs.org |
| [Pd(Sacc)2(TPA)2] | Suzuki-Miyaura Coupling | 5-Iodopyrimidine nucleosides, Arylboronic acids | C5-Aryl pyrimidine nucleosides | nih.gov |
| Palladium Catalyst | Intramolecular CDC | Imine and enamine compounds | Fused imidazo[1,2-a]pyrimidines | nih.gov |
S-N-Ar Approaches for Pyrimidine Core Functionalization
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyrimidine. mdpi.com Halogenated pyrimidines are excellent substrates for SNAr reactions, allowing for the regioselective incorporation of various nucleophiles. mdpi.com
The reactivity of dichloropyrimidines in SNAr reactions is sensitive to the substitution pattern on the ring. wuxiapptec.com For instance, while 2,4-dichloropyrimidine typically undergoes nucleophilic substitution selectively at the C-4 position, the presence of an electron-donating group at the C-6 position can reverse this selectivity, favoring substitution at the C-2 position. wuxiapptec.com The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with nucleophiles under mild conditions can lead to products of amination and solvolysis, providing precursors for various N-heterocyclic systems. mdpi.com These reactions demonstrate how subtle changes in substrate structure and reaction conditions can influence the outcome of SNAr functionalization. mdpi.com
Zirconium-Based Catalysis in Pyrimidine Synthesis
Zirconium-based catalysts have emerged as effective tools in organic synthesis due to their low toxicity, stability, and Lewis acidic behavior. rsc.orgnih.gov In pyrimidine synthesis, a zirconium-mediated reaction of silyl-butadiynes with two molecules of an aryl nitrile provides a one-pot, regioselective route to polysubstituted pyrimidines. mdpi.com
Furthermore, Zr(IV) complexes supported by a non-innocent anthracene-based ligand can catalyze the cotrimerization of alkynes and nitriles to form pyrimidines. mdpi.com Mechanistic studies suggest that the selectivity arises from the preferred formation of an azazirconacyclopentadiene intermediate, which then reacts preferentially with a nitrile over an alkyne to complete the pyrimidine ring. mdpi.com
Chiral Synthesis and Stereoselective Approaches to the Aminoethyl Group
The introduction of the chiral 1-aminoethyl moiety onto the pyrimidine scaffold can be achieved through various stereoselective transformations. The primary goal is to establish the desired absolute configuration at the α-carbon of the ethylamino group with high fidelity.
Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral amines from prochiral imines and enamines. nih.govnih.gov This approach typically involves the use of a transition metal catalyst, such as iridium or ruthenium, in conjunction with a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation of the C=N double bond from one face, leading to the preferential formation of one enantiomer of the amine.
The general scheme for the asymmetric hydrogenation of an imine precursor to a chiral amine is depicted below:

A prochiral imine is hydrogenated in the presence of a chiral catalyst to yield an enantioenriched amine.
The success of this method is highly dependent on the choice of catalyst, chiral ligand, and reaction conditions. A variety of chiral phosphine ligands have been developed and successfully employed in the asymmetric hydrogenation of a wide range of imine substrates. nih.gov For the synthesis of a chiral 1-aminoethyl group, a suitable precursor would be an N-acylimine or a related enamine attached to the pyrimidine ring.
| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| [Ir(COD)Cl]₂ / (S)-BINAP | N-Aryl Imines | Up to 98% | nih.gov |
| Ru(OAc)₂[(R)-BINAP] | N-Acetyl Enamines | Up to 99% | nih.gov |
| [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | N-Benzoyl Enamides | >99% | nih.gov |
Diastereoselective synthesis provides an alternative and powerful strategy for controlling the stereochemistry of the 1-aminoethyl group. This approach involves the use of a chiral auxiliary, a chiral reagent, or a chiral catalyst to introduce a new stereocenter in a precursor molecule that already contains a stereocenter. The existing stereocenter influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.
One plausible strategy for the diastereoselective synthesis of a this compound precursor involves the attachment of a chiral auxiliary to a pyrimidine derivative. For instance, a pyrimidine with a side chain suitable for elaboration could be coupled with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone. nih.govwikipedia.org The chiral auxiliary would then direct the diastereoselective introduction of the amino group.
A hypothetical diastereoselective alkylation of a pyrimidine-derived enolate bearing a chiral auxiliary is presented below:

A pyrimidine precursor bearing a chiral auxiliary is deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary would yield the enantioenriched product.
Another potential diastereoselective approach is the addition of a nucleophile to a chiral N-acyliminium ion derived from a pyrimidine precursor. The pre-existing chirality in the N-acyliminium ion would control the facial selectivity of the nucleophilic attack, leading to a high diastereomeric excess. researchgate.net
The choice of the chiral auxiliary and the specific reaction conditions are critical for achieving high diastereoselectivity. The following table outlines some common chiral auxiliaries and their typical applications in diastereoselective synthesis.
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (de) | Reference |
| Evans Oxazolidinones | Aldol reactions, Alkylations | Up to >99% | |
| Pseudoephedrine | Alkylations | Up to 98% | nih.gov |
| SAMP/RAMP Hydrazones | Alkylations of aldehydes/ketones | Up to >95% |
Derivatization and Functionalization of the 2 1 Aminoethyl Pyrimidin 4 Ol Scaffold
Transformations at the Pyrimidinol Hydroxyl Group
The hydroxyl group of the pyrimidin-4-ol core can be readily converted into other functional groups, significantly altering the electronic and physical properties of the molecule. This transformation is crucial for creating intermediates for cross-coupling reactions or for direct modulation of biological activity.
The conversion of the pyrimidinol hydroxyl group to a tosylate is a key strategic move in the functionalization of this scaffold. Tosylates are excellent leaving groups, transforming the otherwise unreactive hydroxyl position into a potent electrophilic site for nucleophilic substitution and cross-coupling reactions.
Research on similar 4-pyrimidinol structures has demonstrated efficient tosylation using tosyl chloride (TsCl) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org One particularly effective method employs ultrasound irradiation, which has been shown to significantly reduce reaction times to as little as five minutes while achieving high yields. organic-chemistry.org These resulting 4-pyrimidyl tosylates are stable and serve as effective partners in subsequent reactions, most notably Suzuki-Miyaura cross-couplings with various boronic acids to form C-C bonds at the 4-position of the pyrimidine (B1678525) ring. organic-chemistry.orgwhiterose.ac.uk This two-step sequence of tosylation followed by cross-coupling provides a powerful alternative to the use of halogenated pyrimidines. organic-chemistry.org
Table 1: Representative Conditions for Tosylation of 4-Pyrimidinols
| Reagents | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Tosyl chloride (TsCl), 4-Dimethylaminopyridine (DMAP) | Water | Ultrasound Irradiation, 5 min | 21-87% | organic-chemistry.org |
Direct etherification and esterification of the pyrimidinol hydroxyl group provide another route to a diverse set of derivatives. The formation of O-acyl and O-sulphonyl derivatives of 2-amino-4-hydroxypyrimidines has been shown to be influenced by the steric bulk of both the pyrimidine substituent and the acylating agent. rsc.org
Esterification: The reaction of 2-amino-4-hydroxypyrimidines with bulky acyl halides, such as pivaloyl chloride or aroyl halides, leads to the formation of O-acyl derivatives. rsc.org General methods for esterification, such as using a carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), are also applicable. orgsyn.org These reactions convert the hydroxyl group into an ester linkage, introducing a variety of R-groups to the scaffold. orgsyn.orgresearchgate.net
Etherification: While direct etherification of the hydroxyl group can be challenging, it can be achieved under specific conditions. For related heterocyclic systems, methods such as Pd(0)-catalyzed etherification with vinyl epoxides have been reported. sit.edu.cn More commonly, the hydroxyl group is first converted to a better leaving group (like a chloride via POCl₃ treatment or a tosylate) before reacting with an alcohol or phenol (B47542) to form the ether linkage. nih.gov
Table 2: Examples of Reagents for Hydroxyl Group Transformation
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Esterification | Acyl Halide | Pivaloyl chloride | O-Pivaloyl Ester | rsc.org |
| Esterification | Aroyl Halide | Benzoyl chloride | O-Benzoyl Ester | rsc.org |
| Sulfonylation | Arylsulfonyl Halide | p-Toluenesulfonyl chloride | O-Tosyl Ester (Tosylate) | rsc.org |
| Phosphorylation | Phosphorochloridate | Diethyl phosphorochloridate | O-Phosphate Ester | rsc.org |
Functionalization of the Aminoethyl Moiety
The primary amine of the 1-aminoethyl side chain is a versatile nucleophilic handle, readily participating in a variety of bond-forming reactions to append new functionalities.
The primary amine group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and is a straightforward method for introducing a wide array of substituted aryl or alkyl groups. niscair.res.insdiarticle5.com Studies on related 2-aminopyrimidine (B69317) compounds show successful Schiff base formation with various substituted benzaldehydes, including those with chloro, hydroxyl, and dimethoxy groups. niscair.res.inimpactfactor.org The formation of the imine is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and a signal for the imine proton in the ¹H NMR spectrum. niscair.res.in
Table 3: Example Aldehydes for Schiff Base Formation with Aminopyrimidines
| Aldehyde | Catalyst | Solvent | Reference |
|---|---|---|---|
| 4-Amino acetophenone | Acidic medium | Not specified | impactfactor.org |
| o-Chlorobenzaldehyde | Glacial Acetic Acid | Methanol/Ethanol | niscair.res.in |
| p-Hydroxybenzaldehyde | Glacial Acetic Acid | Methanol/Ethanol | niscair.res.in |
| 2-Hydroxy-1-naphthaldehyde | None specified | Ethanol | sdiarticle5.com |
The nucleophilic primary amine can be readily acylated or sulfonylated by reacting with acyl chlorides or sulfonyl chlorides, respectively, typically in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct. evitachem.com
Acylation: This reaction forms a stable amide bond and is a common strategy in medicinal chemistry. The reaction of the aminoethyl group with various acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or activated carboxylic acids can be used to install a diverse range of substituents. nih.gov
Sulfonylation: The amino group can react with sulfonyl chlorides, such as 1-methyl-1H-imidazole-4-sulfonyl chloride, to yield the corresponding sulfonamide. nih.gov This transformation is robust and has been demonstrated on complex molecules containing similar aminoethyl functionalities. nih.gov
The primary amine on the ethyl side chain can act as a nucleophile, allowing for further alkylation with electrophiles like alkyl halides. evitachem.comevitachem.com This reaction can proceed stepwise, allowing for the controlled synthesis of secondary and tertiary amines. For instance, reaction with one equivalent of an alkyl halide would yield the N-alkylated secondary amine, while reaction with a second equivalent could produce the N,N-dialkylated tertiary amine. This functionalization is useful for modulating the basicity and lipophilicity of the side chain.
Modifications and Elaboration of the Pyrimidine Ring System
The pyrimidin-4-ol core, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form, presents multiple sites for functionalization. The strategic modification of this heterocyclic system is key to exploring the chemical space around this scaffold. The primary approaches involve either direct substitution on the pyrimidine ring or annulation to create more complex, fused structures.
Introduction of Substituents via Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aryl, heteroaryl, or vinyl groups onto a heterocyclic core. rsc.org For a scaffold like 2-(1-Aminoethyl)pyrimidin-4-ol, this reaction would typically require a halogenated precursor, such as a 5-bromo- or 6-chloro-substituted derivative. The reaction involves the coupling of this halo-pyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. researchgate.net
While direct examples starting from a halogenated this compound are not prevalent in readily available literature, the feasibility of this transformation is strongly supported by studies on structurally related molecules. For instance, research on the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones demonstrates the successful Suzuki-Miyaura coupling of various pyrimidinyl boronic acids to a complex chloro-isoquinolinone core bearing an aminoethyl side chain. mdpi.com This highlights the compatibility of the aminoethyl functional group with the reaction conditions.
A 2022 study by Kim et al. detailed the synthesis of novel pyrimidinyl-2-phenylisoquinolin-1(2H)-ones via Suzuki-Miyaura coupling. mdpi.comresearchgate.net The reaction conditions were optimized by screening various catalysts, with Pd(PPh₃)₂Cl₂ and the ligand Sphos found to be highly effective. researchgate.net This provides a model for how such a reaction could be applied to a halogenated this compound derivative.
Table 1: Catalyst Screening for Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Pyrimidine-5-boronic acid researchgate.net Reaction conditions: Isoquinolinone (1 equiv), boronic acid (1.2 equiv), catalyst (0.05 equiv), base (2.0 equiv), solvent, 100 °C.
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(PPh₃)₂Cl₂ | - | K₂CO₃ | THF/H₂O | 60 |
| Pd(PPh₃)₂Cl₂ | Sphos | K₂CO₃ | THF/H₂O | 91 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF/H₂O | 42 |
| PdCl₂ | PPh₃ | K₂CO₃ | THF/H₂O | 35 |
| Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | 55 |
The successful coupling of various pyrimidine motifs to a complex structure containing an aminoethyl group underscores the potential for introducing a wide array of substituents onto the this compound scaffold, provided a suitable halogenated precursor is used. mdpi.com
Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines, Triazolopyrimidines)
The inherent reactivity of the pyrimidine ring in this compound, particularly the amino group at C4 (in its tautomeric form, 4-aminopyrimidin-4-ol) and the adjacent C5 position, allows for the construction of fused bicyclic systems. These reactions expand the scaffold into well-known pharmacophores like pyrido[2,3-d]pyrimidines and triazolopyrimidines. jocpr.comnih.gov
Pyrido[2,3-d]pyrimidines
The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) system, also known as 5-deazapteridine, often starts from an appropriately substituted 4-aminopyrimidine (B60600). jocpr.comarkat-usa.org The pyridine (B92270) ring is typically formed by reacting the aminopyrimidine with a three-carbon synthon. Common methods include:
Reaction with 1,3-Dicarbonyl Compounds : Condensation of a 4-aminopyrimidine with a 1,3-diketone, such as acetylacetone, can yield 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com
Reaction with α,β-Unsaturated Carbonyls : A Michael addition followed by cyclization and oxidation is a classic route. The reaction of 6-aminouracils with α,β-unsaturated ketones can proceed via a sequence of Michael addition and cyclization to afford the fused system. jocpr.com
Three-Component Reactions : Modern approaches often utilize one-pot, three-component reactions involving an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound (e.g., malononitrile), often under microwave irradiation or with a catalyst, to efficiently produce highly substituted pyrido[2,3-d]pyrimidines. researchgate.netscirp.org
Friedländer-type Synthesis : This approach involves the reaction of a 4-aminopyrimidine-5-carbaldehyde (B100492) with a ketone containing an α-methylene group, providing a direct route to 7-arylpyrido[2,3-d]pyrimidines. arkat-usa.org
Table 2: General Synthetic Routes to Pyrido[2,3-d]pyrimidines from Aminopyrimidine Precursors
| Pyrimidine Precursor | Reagent(s) | Resulting System | Reference |
| 6-Aminouracil | Acetylacetone, Phosphoric Acid | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |
| 4-Aminouracil | Aromatic Aldehydes, Malononitrile | 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-2,4-diones | scirp.org |
| 6-Aminopyrimidine-5-carbaldehyde | Acetophenones, BF₃-Et₂O | 7-Arylpyrido[2,3-d]pyrimidines | arkat-usa.org |
| 6-Aminouracil | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 5-Carboxamido-7-oxopyrido[2,3-d]pyrimidines | jocpr.com |
These established methods could be adapted for the this compound scaffold, potentially requiring protection of the aminoethyl side chain, to generate novel fused heterocyclic compounds.
Triazolopyrimidines
Triazolopyrimidines are another important class of fused heterocycles accessible from aminopyrimidine precursors. nih.govresearchgate.net The triazole ring can be annulated onto the pyrimidine core to form several isomers, with jocpr.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines and jocpr.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines being the most studied. researchgate.netnih.gov
Key synthetic strategies include:
From Hydrazinopyrimidines : A common route involves the conversion of a chloropyrimidine to a hydrazinopyrimidine, which is then cyclized with reagents like formic acid, orthoesters, or carbon disulfide to form the triazole ring. researchgate.net
From Aminopyrimidines : Direct methods involve the reaction of an aminopyrimidine with reagents that provide the necessary atoms for the triazole ring. For example, a process for preparing 2-amino- jocpr.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines involves reacting a 2-aminopyrimidine derivative with an alkoxycarbonyl isothiocyanate, followed by treatment with a hydroxylammonium salt and a base. google.com
Cyclocondensation Reactions : One-pot multicomponent reactions have also been developed. The reaction of an aminopyrimidine, hydrazine (B178648) hydrate, and an aldehyde can lead to the formation of jocpr.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidine derivatives. researchgate.net Another approach involves the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-bielectrophilic compounds like β-dicarbonyls to build the pyrimidine ring onto the triazole. evitachem.com
These varied synthetic pathways offer a rich platform for the transformation of the this compound scaffold into complex triazolopyrimidine derivatives, significantly diversifying its structural and potential functional properties. nih.govnih.gov
Spectroscopic and Analytical Characterization Techniques for 2 1 Aminoethyl Pyrimidin 4 Ol and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the characteristic functional groups within a molecule. For pyrimidine (B1678525) derivatives, FT-IR spectra reveal key vibrational frequencies that correspond to specific bonds.
In the analysis of various pyrimidine derivatives, characteristic absorption bands are consistently observed. For instance, the N-H stretching vibrations of primary amino groups (-NH2) typically appear in the range of 3503-3182 cm⁻¹. ijirset.comajol.info The stretching frequency for the N-H bond can also be observed between 3408-3479 cm⁻¹. nih.gov A strong stretching absorption band at 3441 cm⁻¹ is attributed to the NH2 group of the pyrimidine ring. nih.gov The C-H stretching of aromatic rings is often seen around 3062-3070 cm⁻¹. nih.govimpactfactor.org
The presence of a hydroxyl (-OH) group on the pyrimidine ring is indicated by a broad band, for example, at 3332 cm⁻¹. impactfactor.org The C=N bond within the pyrimidine ring shows a characteristic absorption, such as one at 1589 cm⁻¹. impactfactor.org Furthermore, C-H bonds in methyl groups give rise to stretches around 2931-2947 cm⁻¹. impactfactor.org
Interactive Table: FT-IR Spectral Data for Functional Groups in Pyrimidine Derivatives.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3503-3182 | ijirset.comajol.info |
| Amino (-NH₂) | N-H Stretch | 3408-3479 | nih.gov |
| Pyrimidine -NH₂ | N-H Stretch | 3441 | nih.gov |
| Aromatic C-H | C-H Stretch | 3062-3070 | nih.govimpactfactor.org |
| Hydroxyl (-OH) | O-H Stretch | 3332 | impactfactor.org |
| Pyrimidine C=N | C=N Stretch | 1589 | impactfactor.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of 2-(1-Aminoethyl)pyrimidin-4-ol and its derivatives by providing information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In pyrimidine derivatives, the chemical shifts (δ) of protons are influenced by the electronic effects of the substituents on the ring.
For example, the protons of the amino group (-NH₂) on the pyrimidine ring can appear as a singlet at a chemical shift of around 6.26 ppm. nih.gov Aromatic protons typically resonate in the range of δ 6.37-7.93 ppm. nih.gov In some derivatives, the amino protons show a broad peak between 4.47 and 5.31 ppm. ajol.info For a specific derivative, 3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the pyrimidine proton appears as a singlet at 8.54 ppm. mdpi.com
Interactive Table: ¹H-NMR Chemical Shifts for Protons in Pyrimidine Derivatives.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrimidine -NH₂ | 6.26 | Singlet | nih.gov |
| Aromatic Protons | 6.37 - 7.93 | Multiplet | nih.gov |
| Amino Protons | 4.47 - 5.31 | Broad Peak | ajol.info |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment.
In pyrimidine derivatives, the carbon atom attached to the amino group (C-NH₂) on the pyrimidine ring, specifically C(1), can appear at approximately 162.4 ppm. nih.gov The C=N carbon, C(3), within the pyrimidine ring is observed around 158.9 ppm. nih.gov Aromatic phenyl ring carbons typically have chemical shifts ranging from 105.1 to 144.3 ppm. nih.gov In other 2-aminopyrimidine (B69317) derivatives, the characteristic C2 and C5 carbons resonate at approximately 105.34 and 163.03 ppm, respectively. ajol.info
Interactive Table: ¹³C-NMR Chemical Shifts for Carbons in Pyrimidine Derivatives.
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Pyrimidine C-NH₂ (C1) | 162.4 | nih.gov |
| Pyrimidine C=N (C3) | 158.9 | nih.gov |
| Aromatic Phenyl Carbons | 105.1 - 144.3 | nih.gov |
| 2-Aminopyrimidine C2 | 105.34 | ajol.info |
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) and its hyphenated technique, Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for determining the molecular weight of a compound and analyzing its fragmentation patterns, which aids in structural elucidation.
In the analysis of pyrimidine derivatives, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight of the synthesized compound. For example, a derivative, 2-Amino-4-(phenylamino)pyrido[3,4-d]pyrimidin-8-ol, showed an ESI-MS m/z of 254 [M+H]⁺. nih.gov Another derivative, N⁴-Benzyl-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine, exhibited an ESI-MS m/z of 282 [M+H]⁺. nih.gov LC-MS is also used to monitor the progress of reactions and confirm the identity of products, providing retention times and m/z values. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a compound is dependent on its electronic structure, and the resulting spectrum can be used for characterization.
The UV-Vis spectra of pyrimidine derivatives are influenced by the nature and position of substituents on the pyrimidine ring. Studies have been conducted on the UV/vis spectrophotometric determination of acidity constants for pyrimidine derivatives, indicating that the electronic environment and pH play a significant role in their spectral properties. nih.gov For instance, the synthesis of certain pyrimidine derivatives has been characterized by their UV-Visible spectral data, although specific absorption maxima are often dependent on the particular derivative. researchgate.netgrafiati.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed molecular formula, providing a crucial verification of the compound's identity.
For newly synthesized pyrimidine derivatives, elemental analysis is a standard characterization method. For example, the composition of novel 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles was confirmed by elemental analysis data, ensuring that the synthesized compounds had the expected elemental ratios. bioorganica.com.ua The structures of various pyrimidine derivatives have been identified based on their elemental analyses and spectral data. grafiati.com
Computational and Theoretical Investigations of 2 1 Aminoethyl Pyrimidin 4 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distributions, providing a fundamental understanding of a molecule's behavior.
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-(1-Aminoethyl)pyrimidin-4-ol, these calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govijcce.ac.ir The process systematically adjusts bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C7 | 1.51 Å |
| C7-N8 | 1.46 Å | |
| C4-O11 | 1.35 Å | |
| N1-C2 | 1.34 Å | |
| C5-C6 | 1.38 Å | |
| Bond Angle | N1-C2-N3 | 122.5° |
| C4-C5-C6 | 118.0° | |
| C2-C7-N8 | 110.5° | |
| Dihedral Angle | N3-C2-C7-C(Methyl) | 178.5° |
Note: This table contains representative data based on DFT calculations for similar pyrimidine (B1678525) structures. The numbering of atoms corresponds to a standard IUPAC naming convention for the scaffold.
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscirp.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ekb.eg
The energy of the HOMO (EHOMO) is related to the ionization potential and signifies the molecule's electron-donating capability. dergipark.org.tr A higher EHOMO value indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value suggests a greater ability to accept electrons. scirp.org The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical indicator of molecular stability and chemical reactivity. ekb.egnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org
For this compound, the electron-rich pyrimidine ring, amino group, and hydroxyl group are expected to contribute significantly to the HOMO, while the LUMO is likely distributed across the pyrimidine ring system.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.45 | Good electron-donating capability |
| ELUMO | -1.21 | Moderate electron-accepting capability |
Note: These values are illustrative and derived from DFT/B3LYP calculations typical for heterocyclic compounds. scirp.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. wolfram.comchemrxiv.org It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other chemical species. nih.gov The MEP surface is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms.
Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These are susceptible to nucleophilic attack, typically around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential, often found over nonpolar covalent bonds.
In the MEP map of this compound, the most negative potential (red) is expected to be localized around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, reflecting their high electron density and lone pairs. The most positive potential (blue) would be concentrated on the hydrogen atoms of the amino group (-NH2) and the hydroxyl group (-OH), making them primary sites for hydrogen bonding interactions.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets. These methods are instrumental in drug discovery for predicting how a ligand might bind to a protein receptor.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). rjptonline.orgmdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity and interaction energies. mdpi.com
For this compound, docking studies can elucidate potential binding modes with various protein targets. Pyrimidine scaffolds are known to interact with a wide range of proteins, including kinases and dehydrogenases. A typical docking study would reveal key interactions such as:
Hydrogen Bonds: Formed between the hydrogen bond donors (e.g., -NH2, -OH) and acceptors (e.g., ring nitrogens) of the ligand and polar residues in the protein's active site (e.g., Asp, Glu, Ser).
Hydrophobic Interactions: Involving the pyrimidine ring and nonpolar amino acid residues (e.g., Leu, Val, Phe).
Pi-Pi Stacking: Potential interactions between the aromatic pyrimidine ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
The results are often quantified by a docking score, which estimates the binding free energy (in kcal/mol), with more negative values indicating stronger binding affinity. nih.gov
Table 3: Illustrative Docking Results of this compound with a Hypothetical Kinase Target
| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|
| -7.8 | Asp145 | Hydrogen Bond (with -NH2) |
| Glu91 | Hydrogen Bond (with -OH) | |
| Leu22 | Hydrophobic Interaction | |
| Phe89 | Pi-Pi Stacking |
Note: This table presents hypothetical data to illustrate the type of information obtained from a ligand docking study.
When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a predictive model. This technique is based on the principle that proteins with similar sequences adopt similar structures. The process involves:
Template Identification: Searching a database (like the Protein Data Bank, PDB) for proteins with a known structure that have a high sequence similarity to the target protein.
Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.
Model Building: Constructing the 3D model of the target protein using the template's structure as a backbone.
Model Refinement and Validation: Optimizing the model to resolve steric clashes and checking its stereochemical quality.
Once a reliable model of the target protein is generated, it can be used for docking studies with the this compound scaffold to investigate potential binding interactions, as described in the previous section. This approach allows for structure-based drug design efforts even in the absence of an experimentally determined protein structure. mdpi.com
Free Energy Perturbation (FEP) Simulations for Substituent Effects
Free Energy Perturbation (FEP) is a powerful computational method utilized in drug discovery and molecular design to accurately predict the binding affinities of a series of related ligands to a biological target. This technique calculates the change in free energy between two states, for instance, a lead compound and its analog with a specific substituent. By simulating a non-physical pathway that "mutates" one molecule into another, FEP provides valuable insights into the thermodynamic effects of chemical modifications.
In the context of this compound and its derivatives, FEP simulations can be instrumental in understanding how different substituents on the pyrimidine core or the aminoethyl side chain influence binding to a target protein. These simulations offer a quantitative prediction of the change in binding free energy (ΔΔG) upon introducing a new functional group. A negative ΔΔG value suggests that the modification is favorable for binding, while a positive value indicates a decrease in affinity.
The accuracy of FEP calculations is highly dependent on the quality of the force field used to describe the molecular interactions, adequate sampling of the conformational space, and the proper setup of the simulation system. Modern FEP implementations often employ sophisticated algorithms and enhanced sampling techniques to improve their predictive power.
Table 1: Hypothetical FEP Simulation Data for Substituent Effects on a Pyrimidine Scaffold
The following table illustrates the type of data that would be generated from FEP simulations. The data presented here is hypothetical and serves to demonstrate the application of FEP in evaluating substituent effects on a generic pyrimidine scaffold, as specific data for this compound is not available. The "R-group" refers to a substitution at a specific position on the pyrimidine ring.
| Substituent (R-group) | Calculated ΔΔG (kcal/mol) | Predicted Effect on Binding |
| -H (Reference) | 0.0 | - |
| -CH3 | -0.5 | Favorable |
| -F | -0.2 | Slightly Favorable |
| -Cl | -0.8 | Favorable |
| -OH | +1.2 | Unfavorable |
| -NH2 | +0.5 | Slightly Unfavorable |
| -OCH3 | -1.1 | Favorable |
Detailed Research Findings from Analogous Systems
Studies on other pyrimidine derivatives have demonstrated the utility of FEP in guiding drug design. For instance, in the development of inhibitors for various kinases, FEP has been successfully used to predict the affinity changes resulting from modifications to the pyrimidine core. These studies have shown that even small changes, such as the addition of a single halogen atom, can have a significant impact on binding affinity, which can be accurately predicted by FEP simulations.
Molecular dynamics (MD) simulations, which are an integral part of FEP calculations, can also provide qualitative insights. For example, an MD simulation of a pyrimidine derivative bound to its target might reveal that a particular substituent helps to stabilize a key binding conformation or to displace unfavorable water molecules from the binding site.
In one study on pyrimidine derivatives as FGFR3 inhibitors, the introduction of two fluorine atoms into a phenyl ring attached to the pyrimidine scaffold enhanced inhibitory activity. Molecular dynamics simulations suggested that the fluorine atom interacts with the main chain NH moiety of an aspartate residue via a hydrogen bond. nih.gov This highlights how computational methods can elucidate the structural basis for the observed activity changes.
The power of FEP lies in its ability to provide a detailed, physics-based understanding of ligand-protein interactions, thereby enabling a more rational and efficient approach to lead optimization. While the computational cost of FEP can be significant, its ability to accurately rank the potencies of analogs can save considerable time and resources in the drug discovery pipeline.
Green Chemistry Approaches in the Synthesis and Derivatization of Pyrimidinols
Atom Economy and Waste Minimization in Pyrimidinol Synthesis
In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become essential guides for process development. Among these, atom economy and waste minimization are paramount, particularly in the synthesis of complex, biologically active molecules like pyrimidinols. nih.govresearchgate.net Traditional synthetic routes to heterocyclic compounds often involve multi-step procedures that utilize stoichiometric reagents and hazardous solvents, leading to significant waste generation and poor atom economy. nih.govresearchgate.net Modern synthetic chemistry seeks to overcome these limitations by designing pathways that maximize the incorporation of reactant atoms into the final product and reduce or eliminate waste at its source. bio-conferences.orgresearchgate.net
The concept of atom economy, a measure of the efficiency of a chemical reaction in converting reactants to the desired product, is a fundamental metric of "greenness". researchgate.net Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient as they incorporate all or most of the atoms from the starting materials into the product structure. nih.gov Conversely, reactions like substitutions and eliminations often have low atom economy due to the formation of stoichiometric byproducts that are discarded as waste. beilstein-journals.org Therefore, the primary strategy for improving the environmental profile of a synthesis is the selection of atom-economical reactions. numberanalytics.com
Multicomponent reactions (MCRs) are a cornerstone of green chemistry for building complex heterocyclic scaffolds like the pyrimidine (B1678525) core. bohrium.comsamipubco.com MCRs are one-pot processes where three or more reactants combine to form a product that contains portions of all starting materials. jocpr.com This approach offers significant advantages, including high atom economy, simplified procedures, reduced reaction times, and minimized waste, as it avoids the need to isolate and purify intermediates. researchgate.netrsc.orgnih.gov A classic and highly relevant example is the Biginelli reaction, which produces dihydropyrimidinones through the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea. bohrium.commdpi.com This reaction is noted for its high efficiency and atom economy, typically only generating water as a byproduct, making it an environmentally benign route to pyrimidine derivatives. bohrium.commdpi.com The principles of such MCRs are directly applicable to the synthesis of functionalized pyrimidinols like 2-(1-Aminoethyl)pyrimidin-4-ol.
The minimization of waste is intrinsically linked to atom economy and is further achieved through the use of catalysis and the reduction of non-essential materials like solvents. bio-conferences.org
Catalysis: The replacement of stoichiometric reagents with catalytic alternatives is a critical strategy for waste reduction. bio-conferences.orgijarst.in Catalysts increase reaction rates and selectivity, often under milder conditions, and are only required in small amounts. bio-conferences.org In pyrimidine synthesis, a wide range of catalysts are employed:
Brønsted and Lewis acids are commonly used to promote condensation reactions, such as in the Biginelli synthesis. nih.govrsc.org
Organocatalysts offer a metal-free alternative, reducing concerns about toxic metal contamination in the final products. ijarst.in
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, further reducing waste and cost. nih.govrsc.org
Solvent Reduction: Solvents often constitute the largest mass component of a chemical process and are a primary source of waste. Consequently, performing reactions under solvent-free conditions is a major goal of green synthesis. rsc.orgrsc.org Techniques such as mechanical grinding (mechanochemistry) or simply heating a mixture of neat reactants can lead to high yields of pyrimidine derivatives without any solvent. rsc.org When a solvent is necessary, the use of environmentally benign options such as water or recyclable ionic liquids is preferred over volatile organic compounds (VOCs). nih.govrsc.orgacs.org
By integrating these green chemistry principles—designing for high atom economy through MCRs, employing efficient and recyclable catalysts, and minimizing solvent use—the synthesis of pyrimidinols can be made significantly more sustainable.
Comparative Analysis of Synthetic Strategies for Pyrimidine Ring Formation
The following interactive table outlines different synthetic approaches for constructing a pyrimidine ring, comparing them based on green chemistry principles.
| Synthetic Strategy | Description | Atom Economy | Waste Generation | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Classical Stepwise Condensation | A traditional multi-step approach involving sequential reactions (e.g., condensation, cyclization) with purification of intermediates. | Low to Moderate | High (byproducts like salts and water at each step; significant solvent waste from multiple workups and purifications). | Well-established and reliable for a wide range of substrates. | Inefficient, time-consuming, high E-Factor (environmental factor), poor atom economy. beilstein-journals.org |
| Wittig-Type Reactions | Involves the reaction of a phosphorus ylide with a carbonyl compound. While useful for C=C bond formation, it is known for poor atom economy. | Very Low | High (generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which is difficult to separate). | Highly reliable for creating specific double bonds. | Extremely poor atom economy; generates significant, non-recyclable waste. researchgate.net |
| Catalytic Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form the final product, often with the loss of only small molecules like water. researchgate.net | High to Excellent | Low (minimal byproducts; one-pot nature reduces solvent waste from intermediate purifications). researchgate.netmdpi.com | Highly efficient, convergent, operationally simple, high atom economy, saves time and resources. nih.govbohrium.com | Scope can be limited; optimization can be complex. |
| Solvent-Free Mechanochemical Synthesis | Reactants are combined and react in a ball mill or grinder without the use of a bulk solvent. rsc.org | High | Very Low (eliminates solvent waste, which is often the largest waste component). | Environmentally benign, can lead to unique reactivity, reduces pollution at the source. | Not suitable for all reaction types; scalability can be a challenge. |
Q & A
Q. What are the established synthetic routes for 2-(1-Aminoethyl)pyrimidin-4-ol, and what intermediates are critical for its preparation?
- Methodological Answer : A common approach involves condensation reactions between ethyl 4,4,4-trifluoro-3-oxobutanoate and carbamimidate derivatives (e.g., isopropyl carbamimidate methanesulfonate). Key intermediates include pyrimidin-4-ol derivatives, which undergo functionalization at the 2-position via nucleophilic substitution or reductive amination. For example, ethyl 3-oxobutanoate derivatives react with carbamimidates under acidic conditions to form the pyrimidine core, followed by aminoethyl group introduction . Key Steps :
- Acid-catalyzed cyclization (e.g., glacial acetic acid at 108°C) to form the pyrimidin-4-ol scaffold .
- Reductive amination or alkylation to introduce the 1-aminoethyl group .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR and IR Spectroscopy : Confirm the presence of hydroxyl (-OH) and amino (-NH2) groups. For instance, IR absorption at ~3200–3500 cm⁻¹ indicates O-H/N-H stretching, while NMR signals at δ 4.5–5.5 ppm (pyrimidine protons) and δ 1.2–1.5 ppm (ethyl group) validate the structure .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragmentation patterns to distinguish regioisomers or impurities .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Work in a fume hood to mitigate exposure to vapors or aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture, to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during cyclization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate aminoethyl group installation .
- Temperature Control : Gradual heating (e.g., 80–110°C) minimizes side reactions like over-alkylation .
Example Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temp. | 100°C | Increases to 75% |
| Catalyst | ZnCl₂ (5 mol%) | Reduces time by 30% |
| Solvent | DMF | Enhances purity by 15% |
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For instance, HMBC correlations between the aminoethyl protons and pyrimidine carbons confirm substituent positioning .
- Synthetic Standards : Compare spectral data with authentic standards of regioisomers (e.g., 4-amino vs. 2-amino derivatives) to rule out misassignments .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental data .
Q. What strategies are effective for designing biological activity assays targeting this compound’s enzyme inhibition potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., myeloperoxidase, kinases) based on structural analogs .
- Assay Design :
- In Vitro Inhibition : Use fluorogenic substrates (e.g., Amplex Red for peroxidases) to measure IC₅₀ values .
- Metabolite Profiling : Conduct LC-HRMS to identify active metabolites and assess off-target effects .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to establish potency and selectivity .
Q. How can stability issues (e.g., hydrolysis or oxidation) of this compound be mitigated during storage?
- Methodological Answer :
- Lyophilization : Convert the compound to a stable lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis .
- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in solutions to inhibit oxidation .
- pH Control : Store in slightly acidic buffers (pH 4–6) to stabilize the aminoethyl group against deamination .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Batch Purity Analysis : Use HPLC-UV/ELSD to verify compound purity (>95%) and rule out impurities as confounding factors .
- Cell Line Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for experimental variables (e.g., assay temperature, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
